

Technical Whitepaper: The Chemical Structure and Chirality of VX Nerve Agent

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Compound of Interest

Compound Name: VX.

Cat. No.: B1212451

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Introduction

VX is an organophosphorus compound, specifically a thiophosphonate, and is one of the most toxic and persistent nerve agents ever synthesized.^[1] Developed in the 1950s, it belongs to the V-series of nerve agents.^{[1][2]} Its extreme toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a catastrophic failure of the nervous system.^{[2][3]} This document provides a detailed technical overview of the chemical structure of VX, with a particular focus on its chirality—a critical feature that significantly influences its biological activity.

Chemical Structure and Identification

The chemical identity of VX is defined by its specific arrangement of atoms around a central phosphorus core.

- Preferred IUPAC Name: S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate^[1]
- CAS Number: 50782-69-9^{[1][4]}
- Molecular Formula: C₁₁H₂₆NO₂PS^{[1][4]}

The structure features a phosphonate group with methyl and ethoxy substituents, and a thioester linkage to a diisopropylaminoethyl group.

Caption: Chemical structure of VX with the chiral phosphorus center indicated by an asterisk (*).

Physicochemical Properties

VX is a persistent, non-volatile agent. Its physical properties make it a significant threat in terms of environmental contamination and dermal exposure.^[1] It is an odorless and tasteless liquid with an amber-like color.^{[1][5]}

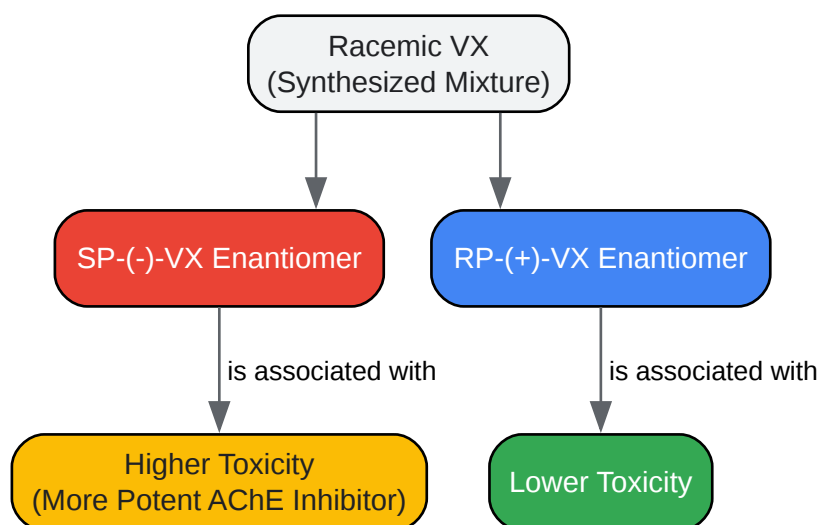
Property	Value	Reference
Molar Mass	267.37 g/mol	^{[1][4]}
Appearance	Amber-colored, oily liquid	^{[1][5]}
Density	1.0083 g/cm ³ (at 25 °C)	^{[1][4]}
Melting Point	-51 °C (-60 °F)	^{[1][4]}
Boiling Point	298-300 °C (568-572 °F)	^{[1][4]}
Vapor Pressure	0.09 Pa (at 25 °C)	^[1]
Octanol-Water Partition Coeff. (log P)	2.047	^[1]

Chirality and Stereoisomerism

A critical aspect of VX's molecular structure is its chirality. The phosphorus atom is a stereocenter, as it is bonded to four different substituents: a methyl group, an ethoxy group, a thioato group, and a double-bonded oxygen. This gives rise to two distinct enantiomers.^[1]

- SP-(-)-VX
- RP-(+)-VX

The standard transester synthesis process produces a racemic mixture, meaning it contains equal amounts of both enantiomers.^[1] However, the biological activity of these enantiomers is not equal. The SP-(-)-VX enantiomer is a significantly more potent inhibitor of acetylcholinesterase and is therefore more toxic than the RP-(+)-VX enantiomer.^{[3][6]}



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Caption: Relationship between VX enantiomers and their differential toxicity.

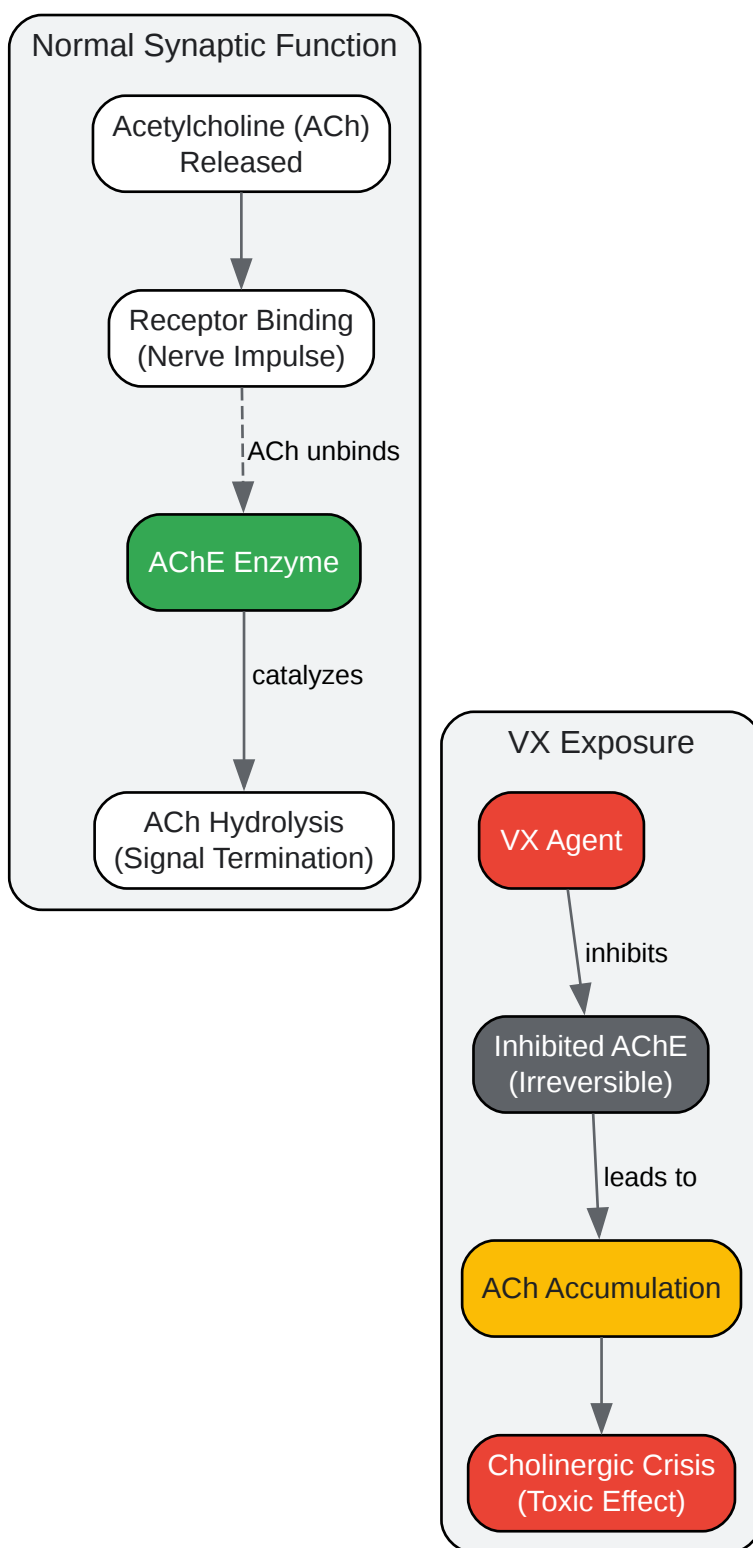
Enantiomer-Specific Toxicity

The difference in toxicity between the enantiomers is substantial, as demonstrated by median lethal dose (LD50) studies.

Compound	Administration Route	Species	LD50 (µg/kg)	Reference
SP-(-)-VX	Subcutaneous (s.c.)	Rat	8.8	[6]
Racemic VX	Subcutaneous (s.c.)	Rat	13.1	[6]
RP-(+)-VX	Subcutaneous (s.c.)	Rat	56.1	[6]
VX (unspecified)	Intravenous (i.v.)	Rat	7	[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicity of VX is a direct result of its interaction with acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses. AChE hydrolyzes the neurotransmitter acetylcholine (ACh). VX acts as an irreversible inhibitor by phosphorylating a serine residue in the active site of AChE.[3] This inactivation leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors and resulting in a cholinergic crisis.[3]



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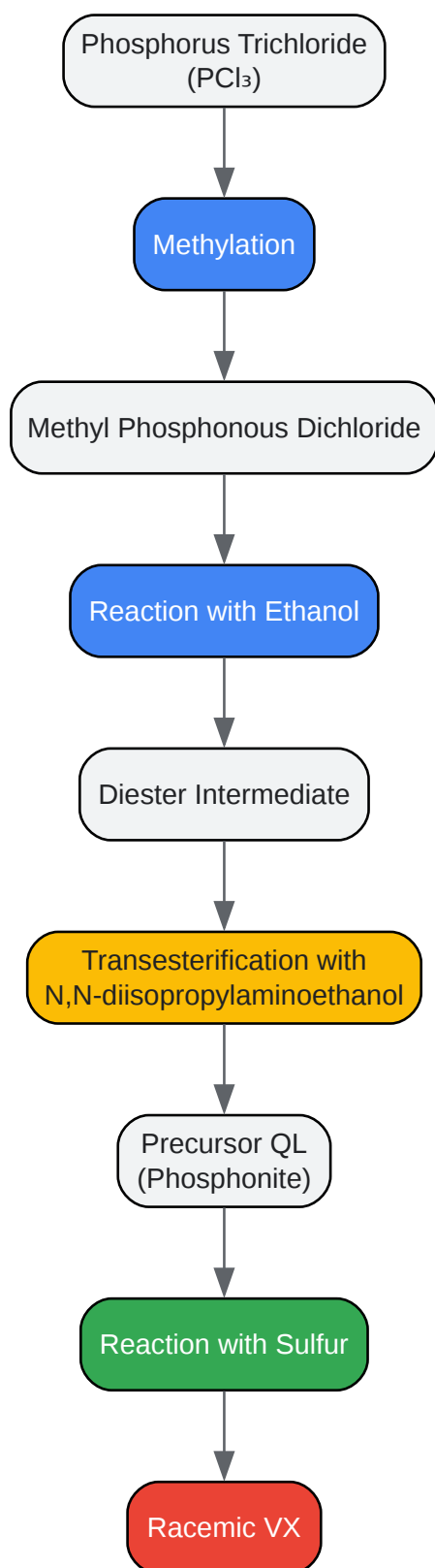
Caption: Mechanism of VX toxicity via irreversible inhibition of acetylcholinesterase (AChE).

Experimental Protocols

Disclaimer: The synthesis of chemical warfare agents such as VX is prohibited by the Chemical Weapons Convention and is subject to strict international regulations. This section provides a high-level overview for academic and research purposes only and is not intended to be a practical guide for synthesis.

Synthesis Overview: The Transester Process

VX is produced via a multistep method known as the transester process. This process yields a racemic mixture of the two enantiomers.^[1]



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Caption: High-level workflow for the synthesis of racemic VX via the transester process.

Process Steps:

- Methylation: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride.[1]
- Diester Formation: The resulting material is reacted with ethanol to form a diester.[1]
- Transesterification: The diester is transesterified with N,N-diisopropylaminoethanol to produce the immediate precursor, QL.[1]
- Sulfurization: QL is reacted with elemental sulfur to form the final VX product.[1]

Analytical Protocol: Enantiomeric Separation and Quantification

The analysis and quantification of VX enantiomers are critical for toxicological studies and verification purposes. Published methods utilize chiral chromatography coupled with mass spectrometry.

- Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
- Chiral Column: A Chiralpak AGP column (150 mm x 2.1 mm, 5 μ m) has been cited as effective for the separation of VX enantiomers.[8]
- Detection: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of VX and its related compounds.
- Quantification: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying the separated enantiomers in complex biological matrices, such as whole blood.[8][9]

Note: Detailed parameters such as mobile phase composition, flow rates, gradient elution programs, and specific MS/MS transition settings are highly instrument-dependent and are not fully detailed in the reviewed public literature.

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References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 6. Chemical, Physical, and Toxicological Properties of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VX (nerve agent). Медицинский портал Vrach.name [en.vrachi.name]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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